

A Technical Guide to the Biological Activities of 2-Thioxoimidazolidin-4-one Derivatives

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Compound of Interest

Compound Name: 3-Methyl-2-thioxoimidazolidin-4-one

Cat. No.: B1231900

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The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, represents a vital heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a broad and potent spectrum of pharmacological activities, establishing them as privileged structures in the design of novel therapeutic agents.^{[1][2]} This technical guide provides an in-depth overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is presented with structured data, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research.

Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have been extensively studied for their potential as anticancer agents.^{[3][4]} These compounds have shown significant cytotoxic effects against a variety of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116).^{[5][6]}

Quantitative Cytotoxicity Data

The in vitro anticancer activity of various 2-thioxoimidazolidin-4-one derivatives is commonly reported as the half-maximal inhibitory concentration (IC_{50}), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Reference | Cell Line | IC ₅₀ (µM) | Reference Drug | IC ₅₀ (µM) of Ref. Drug | Citations |
|-----------------------|-----------|-----------------------|----------------|------------------------------------|-----------|
| Compound 4 | HepG-2 | 0.017 | Staurosporine | 5.07 | [7][8] |
| Compound 2 | HepG-2 | 0.18 | 5-Fluorouracil | 5.18 | [7][8] |
| Compound 6b | MCF-7 | 15.57 (µg/mL) | Doxorubicin | - | [9] |
| Compound 6b | HepG-2 | 43.72 (µg/mL) | Doxorubicin | - | [9] |
| Compound 7 | HCT-116 | 7.43 | 5-Fluorouracil | 11.36 | [10] |
| Compound 9 | HCT-116 | - | Doxorubicin | - | [6] |
| Unnamed Derivative | HepG-2 | 2.33 (µg/mL) | - | - | [6] |

Mechanism of Action: Apoptosis Induction and Pathway Inhibition

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M or G0/G1 phase in HepG2 cells.[6][7]

One of the key signaling pathways targeted by these compounds is the PI3K/AKT pathway, which is often overactive in cancer and promotes cell survival.[8] By inhibiting this pathway, the derivatives can suppress anti-apoptotic proteins like Bcl-2 and enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases (Caspase-3, -8, -9), ultimately leading to cancer cell death.[7][11]

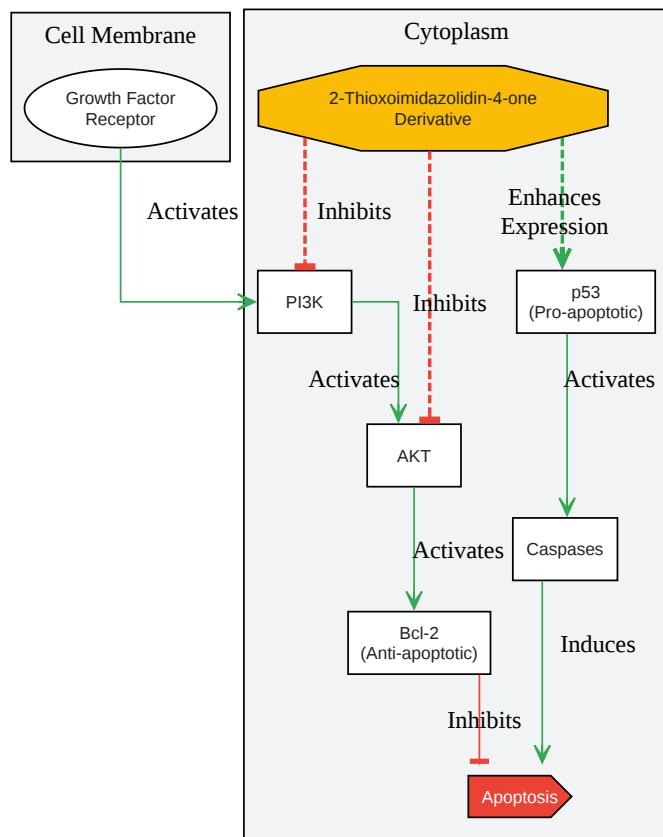
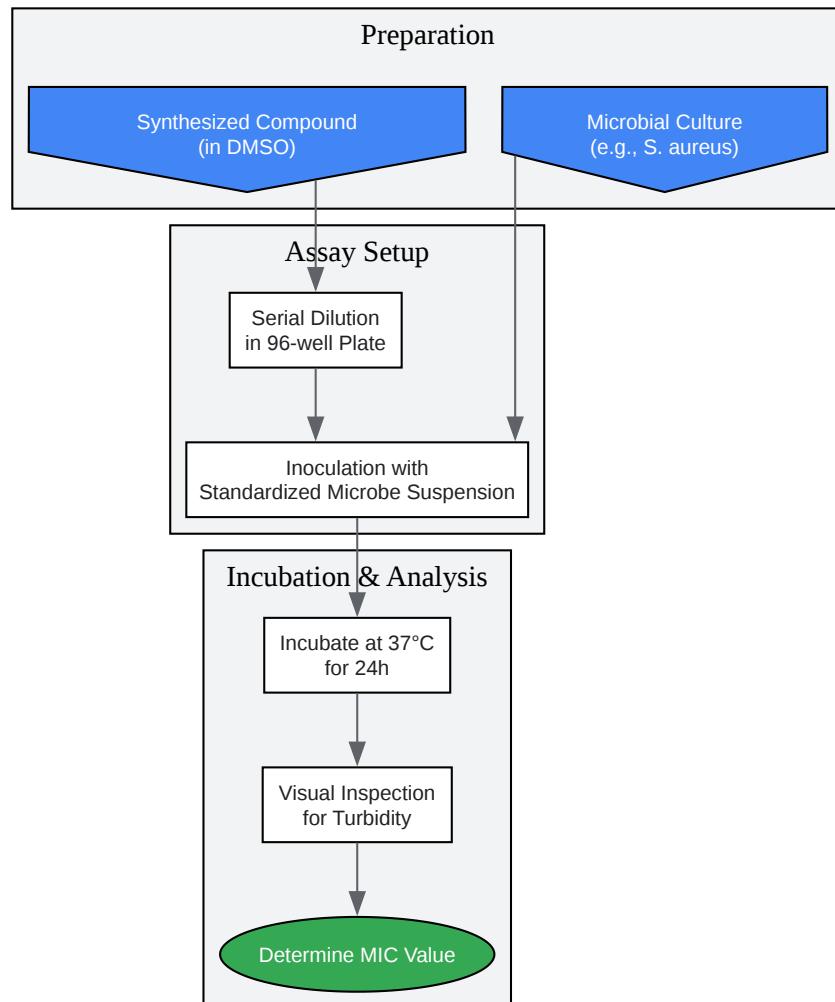
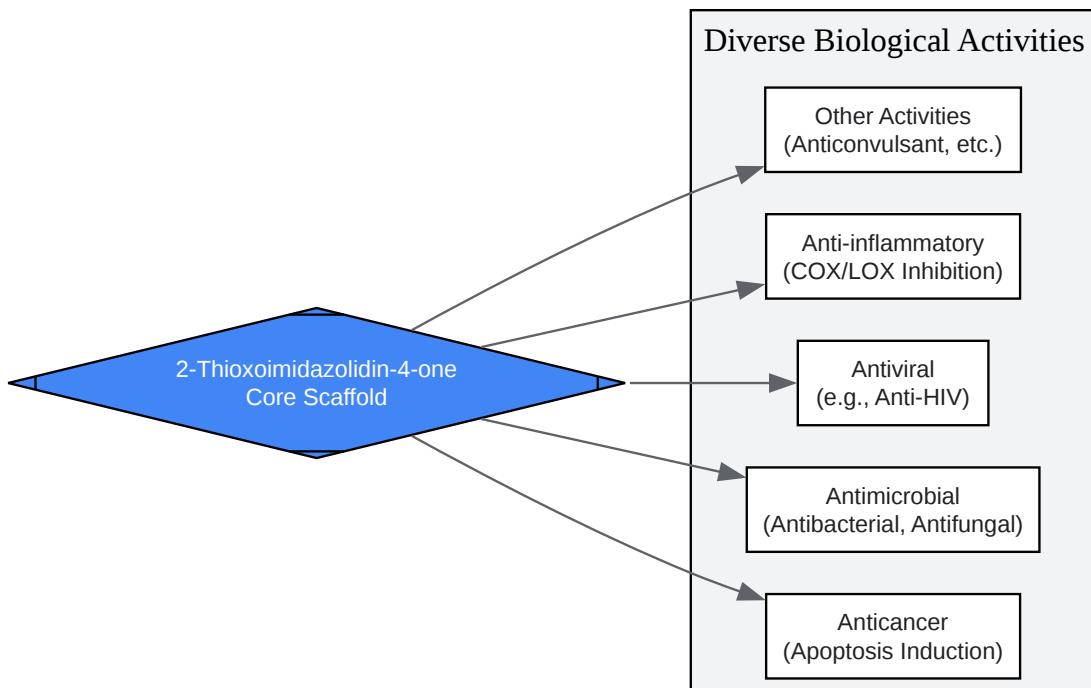


Diagram showing the inhibition of the PI3K/AKT pathway by 2-thioxoimidazolidin-4-one derivatives, leading to apoptosis.



Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth dilution method.



The 2-thioxoimidazolidin-4-one scaffold gives rise to a wide range of biological activities.

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